molecular formula C10H12ClN B7966192 5-Chloro-1-methyl-2,3-dihydro-1H-inden-1-amine

5-Chloro-1-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B7966192
M. Wt: 181.66 g/mol
InChI Key: GVABTCBHXHJIQV-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-2,3-dihydro-1H-inden-1-amine is an organic compound with a unique structure that includes a chloro group, a methyl group, and an amine group attached to an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-2,3-dihydro-1H-inden-1-amine typically involves the introduction of a chloro group and a methyl group to an indene backbone. One common method involves the reaction of indene with chlorinating agents such as thionyl chloride, followed by methylation using methyl iodide in the presence of a base like potassium carbonate. The reaction conditions often require refluxing the mixture in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 1-methyl-2,3-dihydroinden-1-amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia in polar solvents like ethanol.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 1-methyl-2,3-dihydroinden-1-amine.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

5-Chloro-1-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The chloro and amine groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-methylindoline-2,3-dione: Similar structure but with a dione group instead of an amine.

    1-Methyl-2,3-dihydroinden-1-amine: Lacks the chloro group.

    5-Chloro-2,3-dihydroinden-1-amine: Lacks the methyl group.

Uniqueness

5-Chloro-1-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both chloro and methyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-chloro-1-methyl-2,3-dihydroinden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c1-10(12)5-4-7-6-8(11)2-3-9(7)10/h2-3,6H,4-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVABTCBHXHJIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C1C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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